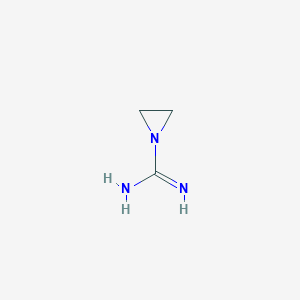
Aziridine-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine-1-carboximidamide is a heterocyclic organic compound with the molecular formula C₃H₇N₃ It features a three-membered aziridine ring, which is known for its high strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridine-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of aziridine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of aziridine N-oxides.
Reduction: Reduction reactions can convert this compound into various amine derivatives.
Substitution: The compound is reactive towards nucleophilic substitution, where the aziridine ring can be opened by nucleophiles, forming different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed:
Oxidation Products: Aziridine N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aziridine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that aziridine derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism by which aziridine-1-carboximidamide exerts its effects is primarily through its high reactivity. The strained aziridine ring is prone to nucleophilic attack, leading to ring-opening reactions that can form various biologically active compounds. These reactions often target specific molecular pathways, making aziridine derivatives useful in medicinal chemistry.
Comparación Con Compuestos Similares
Aziridine: The parent compound, known for its high reactivity and use in various chemical reactions.
Aziridine-2-carboximidamide: A structural isomer with different reactivity and applications.
Azetidine: A four-membered ring analog with different chemical properties.
Uniqueness: Aziridine-1-carboximidamide is unique due to its specific structure, which imparts distinct reactivity compared to other aziridine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C3H7N3 |
|---|---|
Peso molecular |
85.11 g/mol |
Nombre IUPAC |
aziridine-1-carboximidamide |
InChI |
InChI=1S/C3H7N3/c4-3(5)6-1-2-6/h1-2H2,(H3,4,5) |
Clave InChI |
DGMMZCSQEASTAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


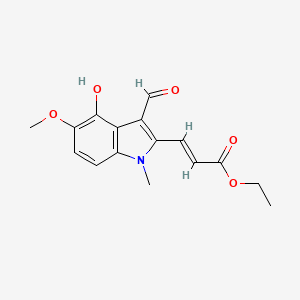
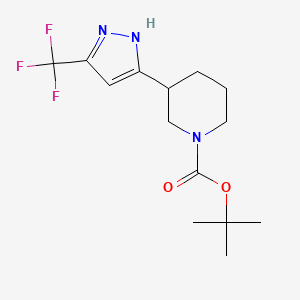
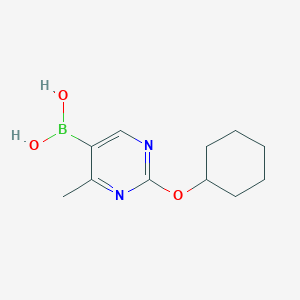
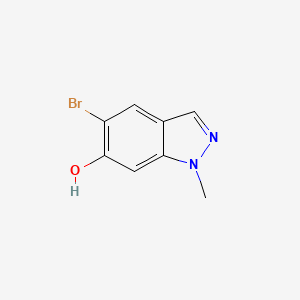
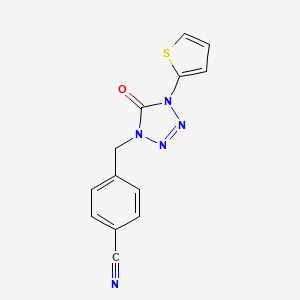
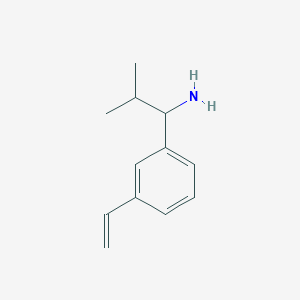
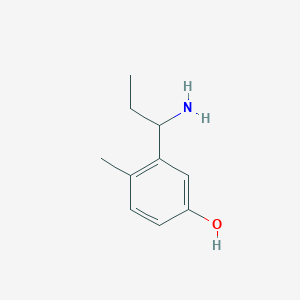
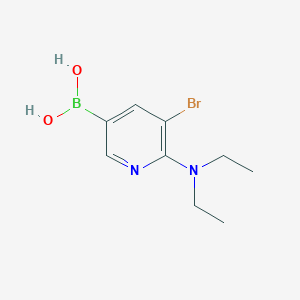
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
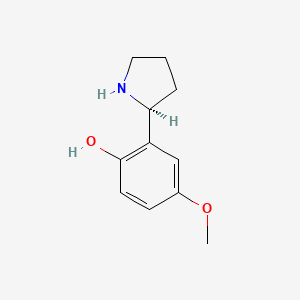
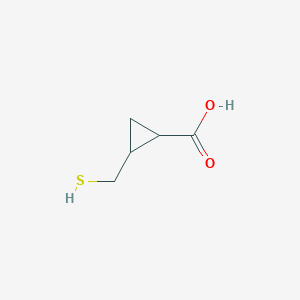
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
